4-methyl-N-[2-oxo-2-(1,4,7-trioxa-10-azacyclododecan-10-yl)ethyl]benzenesulfonamide
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Overview
Description
4-METHYL-N-[2-OXO-2-(1,4,7-TRIOXA-10-AZACYCLODODECAN-10-YL)ETHYL]BENZENE-1-SULFONAMIDE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzene sulfonamide core with a 1,4,7-trioxa-10-azacyclododecane moiety, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-[2-OXO-2-(1,4,7-TRIOXA-10-AZACYCLODODECAN-10-YL)ETHYL]BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 1,4,7-trioxa-10-azacyclododecane in the presence of a base such as triethylamine. The reaction proceeds under controlled temperature and solvent conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N-[2-OXO-2-(1,4,7-TRIOXA-10-AZACYCLODODECAN-10-YL)ETHYL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
4-METHYL-N-[2-OXO-2-(1,4,7-TRIOXA-10-AZACYCLODODECAN-10-YL)ETHYL]BENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 4-METHYL-N-[2-OXO-2-(1,4,7-TRIOXA-10-AZACYCLODODECAN-10-YL)ETHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s unique structure allows it to interact with various pathways, leading to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
4- [2- (3-ETHYL-4-METHYL-2-OXO-3-PYRROLINE-1-CARBOXAMIDO)ETHYL]BENZENE SULFONAMIDE: Shares a similar sulfonamide core but with different substituents.
4-HYDROXY-2-QUINOLONES: Known for their pharmaceutical activities and structural similarities.
Uniqueness
4-METHYL-N-[2-OXO-2-(1,4,7-TRIOXA-10-AZACYCLODODECAN-10-YL)ETHYL]BENZENE-1-SULFONAMIDE stands out due to its incorporation of the 1,4,7-trioxa-10-azacyclododecane moiety, which imparts unique chemical and biological properties .
Properties
Molecular Formula |
C17H26N2O6S |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
4-methyl-N-[2-oxo-2-(1,4,7-trioxa-10-azacyclododec-10-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C17H26N2O6S/c1-15-2-4-16(5-3-15)26(21,22)18-14-17(20)19-6-8-23-10-12-25-13-11-24-9-7-19/h2-5,18H,6-14H2,1H3 |
InChI Key |
AHEOZBMKUOYXOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCOCCOCCOCC2 |
Origin of Product |
United States |
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